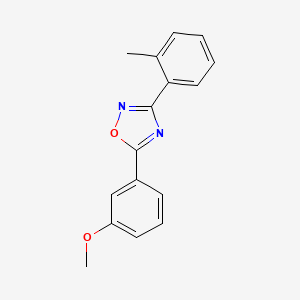
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including those similar to 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate hydrazides with phosphorous oxychloride or other cyclizing agents. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles was synthesized through cyclization, showcasing the methodology that could be applied to synthesize the compound of interest (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and LC-MS. The oxadiazole ring often forms a specific dihedral angle with adjacent phenyl groups, influencing the compound's overall molecular geometry and reactivity. For example, the study by Wang et al. (2005) on a related compound provides insights into the typical structural characteristics of oxadiazole derivatives (Wang et al., 2005).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, contributing to their broad range of applications. The chemical reactivity of these compounds can be attributed to the oxadiazole core, which engages in reactions such as nucleophilic substitution and provides a platform for further functionalization. An example includes the synthesis of 1,3,4-oxadiazole derivatives with different substituents, demonstrating the versatility of the oxadiazole ring in chemical synthesis (Prasanna Kumar et al., 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like X-ray crystallography and differential scanning calorimetry. The compound's physical characteristics influence its application in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the oxadiazole core affects the compound's overall electron distribution, thereby altering its chemical behavior. Studies on related oxadiazole compounds provide insights into their corrosion inhibition efficiency, adsorption behavior, and reactivity in various chemical environments (Bentiss et al., 2002).
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-3-4-9-14(11)15-17-16(20-18-15)12-7-5-8-13(10-12)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUDKBHXONBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
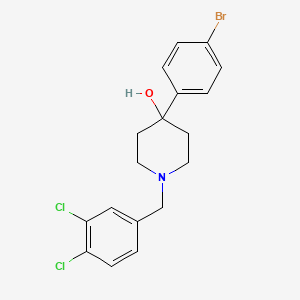
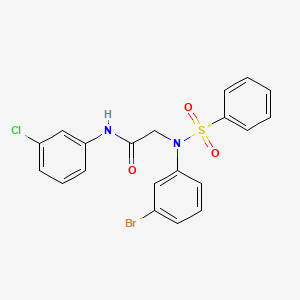
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
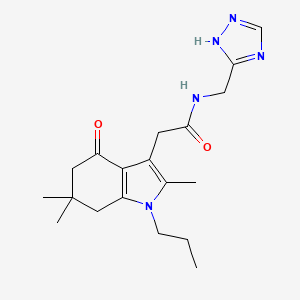
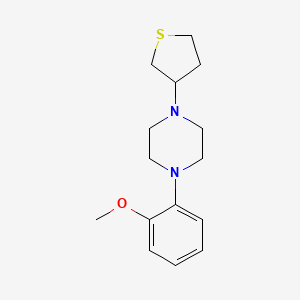
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)